molecular formula C15H12F3NO2 B6384516 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261978-82-8

5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384516
CAS RN: 1261978-82-8
M. Wt: 295.26 g/mol
InChI Key: OREJSAGQNDKQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFP) is a phenolic compound that has been used in various scientific research applications. It is a white to off-white crystalline powder that has a melting point of about 129-131°C and a purity of 95%. 5-AP-3-TFP has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs.

Scientific Research Applications

5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs. It has also been used to study the effects of environmental toxins on the human body.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that it binds to certain proteins in the body and alters their function. This binding can lead to changes in biochemical and physiological processes, such as the production of various hormones and enzymes. In addition, 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% may also act as an antioxidant, which can help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and hormones, such as cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound to synthesize and is easily purified. In addition, it is stable at room temperature and is not toxic. However, there are some limitations to its use. It has a low solubility in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short shelf life and can degrade over time.

Future Directions

For research include further study into the mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% and its effects on biochemical and physiological processes. In addition, further research is needed to determine the potential therapeutic applications of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%.

Synthesis Methods

The synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is a two-step process that involves the reaction of 3-aminophenol with acetic acid and trifluoromethylbenzene. In the first step, 3-aminophenol is reacted with acetic acid to form the intermediate product, 3-acetylaminophenol. This intermediate product is then reacted with trifluoromethylbenzene to form 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. The reaction is carried out in the presence of a catalyst and at a temperature of about 100-150°C.

properties

IUPAC Name

N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9(20)19-13-4-2-3-10(6-13)11-5-12(15(16,17)18)8-14(21)7-11/h2-8,21H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREJSAGQNDKQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686652
Record name N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-82-8
Record name N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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